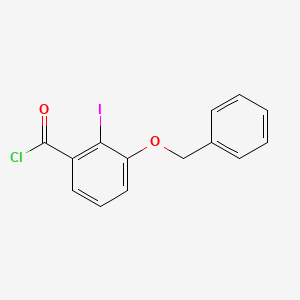
3-(Benzyloxy)-2-iodobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-iodobenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-2-iodobenzoic acid.
Formation of Benzyloxy Group: The hydroxyl group of 3-hydroxy-2-iodobenzoic acid is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzoyl Chloride: The resulting 3-(Benzyloxy)-2-iodobenzoic acid is then treated with thionyl chloride to convert the carboxylic acid group to a benzoyl chloride group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution.
Aldehydes, Carboxylic Acids, and Alcohols: Products of oxidation and reduction reactions.
Scientific Research Applications
3-(Benzyloxy)-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The iodine atom on the benzene ring can participate in electrophilic aromatic substitution, allowing for further functionalization. The benzyloxy group can undergo oxidation and reduction, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-bromobenzoyl chloride: Similar structure but with a bromine atom instead of iodine.
3-(Benzyloxy)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of iodine.
3-(Benzyloxy)-2-fluorobenzoyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Benzyloxy)-2-iodobenzoyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research.
Properties
CAS No. |
61559-83-9 |
|---|---|
Molecular Formula |
C14H10ClIO2 |
Molecular Weight |
372.58 g/mol |
IUPAC Name |
2-iodo-3-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C14H10ClIO2/c15-14(17)11-7-4-8-12(13(11)16)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
RVABRGHCRVCNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2I)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















